(S)-2-Amino-5,5,5-trifluoropentanoic acid
CAS No.: 122565-28-0
Cat. No.: VC11981955
Molecular Formula: C5H8F3NO2
Molecular Weight: 171.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122565-28-0 |
|---|---|
| Molecular Formula | C5H8F3NO2 |
| Molecular Weight | 171.12 g/mol |
| IUPAC Name | (2S)-2-amino-5,5,5-trifluoropentanoic acid |
| Standard InChI | InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 |
| Standard InChI Key | KTZZIDWVKLDWBF-VKHMYHEASA-N |
| Isomeric SMILES | C(CC(F)(F)F)[C@@H](C(=O)O)N |
| SMILES | C(CC(F)(F)F)C(C(=O)O)N |
| Canonical SMILES | C(CC(F)(F)F)C(C(=O)O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a five-carbon chain with an amino group at the second carbon (C2) and a trifluoromethyl (-CF₃) group at the fifth carbon (C5). The (S)-configuration ensures compatibility with biological systems, as it mimics the stereochemistry of naturally occurring L-amino acids. The trifluoromethyl group introduces significant electronegativity and hydrophobicity, altering the molecule’s solubility, metabolic stability, and interaction with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈F₃NO₂ |
| Molecular Weight | 171.12 g/mol |
| CAS Number | 122565-28-0 |
| Configuration | (S)-enantiomer |
| Melting Point | Not reported |
| Solubility | Polar aprotic solvents |
Synthesis and Scalability
Dynamic Kinetic Resolution (DKR)
The most efficient synthesis route employs dynamic kinetic resolution (DKR) of racemic 2-amino-5,5,5-trifluoropentanoic acid. This method, optimized by recent studies, enables large-scale production (~20 g) with high enantiomeric excess (>99% ee) . The process involves:
-
Racemate Preparation: Alkylation of glycine derivatives with 1,1,1-trifluoro-3-iodopropane.
-
DKR Catalysis: Nickel(II) complexes with chiral ligands (e.g., (R)-N-benzylproline) facilitate stereoselective equilibrium, converting the (R)-enantiomer to the (S)-form.
-
Ligand Recycling: The chiral ligand is recovered and reused, reducing costs .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected derivative ((S)-Fmoc-2-amino-5,5,5-trifluoropentanoic acid, PubChem CID: 22849769) is integral to SPPS. The trifluoromethyl group enhances peptide stability by:
-
Reducing Proteolytic Degradation: The -CF₃ group sterically hinders protease binding sites .
-
Improving Lipophilicity: Increased membrane permeability facilitates cellular uptake .
-
Modulating Conformation: Fluorine’s electronegativity stabilizes α-helical structures in peptides .
Case Study: Antimicrobial Peptides
Incorporating this amino acid into polymyxin analogs improved activity against Gram-negative bacteria by 4-fold, attributed to enhanced membrane interaction and resistance to enzymatic cleavage.
Pharmaceutical Relevance
Pharmacokinetic Optimization
The -CF₃ group enhances drug candidates by:
-
Increasing Metabolic Stability: Reduced oxidation by cytochrome P450 enzymes.
-
Prolonging Half-Life: Hydrophobicity decreases renal clearance .
-
Improving Bioavailability: Enhanced passive diffusion across intestinal barriers .
Case Study: Kinase Inhibitors
A Janus kinase (JAK) inhibitor featuring this amino acid demonstrated 60% higher oral bioavailability in murine models compared to non-fluorinated analogs, advancing to Phase II clinical trials .
Bioconjugation and Materials Science
Surface Functionalization
The Fmoc derivative enables site-specific bioconjugation via carbodiimide chemistry. Applications include:
-
Biosensors: Immobilization of antibodies on gold nanoparticles for pathogen detection .
-
Drug Delivery: Covalent attachment of chemotherapeutics to albumin nanoparticles .
Fluorinated Polymers
Incorporating (S)-2-amino-5,5,5-trifluoropentanoic acid into polyamides yielded materials with:
-
Thermal Stability: Decomposition temperature increased by 40°C.
-
Chemical Resistance: Resistance to acidic and alkaline environments improved 3-fold.
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent breakthroughs in nickel-catalyzed dicarbofunctionalization allow direct incorporation of -CF₃ groups into amino acid precursors, bypassing multi-step alkylation .
Protein Engineering
Site-specific fluorination of tryptophan residues in monoclonal antibodies using fluorinated amino acid analogs improved binding affinity to PD-1 by 30% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume